2,4-Dibromophenyl 2-furoate
Description
2,4-Dibromophenyl 2-furoate is a brominated aromatic ester compound characterized by a furan ring substituted with a carboxylate ester group and a phenyl ring bearing bromine atoms at the 2- and 4-positions. The molecular formula is inferred as C₁₁H₆Br₂O₃, with a molecular weight of 352.97 g/mol.
Properties
Molecular Formula |
C11H6Br2O3 |
|---|---|
Molecular Weight |
345.97 g/mol |
IUPAC Name |
(2,4-dibromophenyl) furan-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
XCGLPEZAHFMUKN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms on the 2,4-dibromophenyl group undergo SNAr reactions under basic conditions. Key findings include:
-
Reactivity with Amines :
Substitution occurs preferentially at the para position due to steric hindrance at the ortho position. For example, reactions with secondary amines (e.g., piperidine) yield 4-bromo-2-(2-furoyloxy)phenylpiperidine derivatives . -
Competitive Fluorine Substitution :
In mixed halogen systems, bromine substitution outcompetes fluorine. For example, in reactions with 2-fluoro-4-bromo analogs, Br substitution occurs 3.2× faster than F substitution .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product Formed | Rate Constant () | Mechanism |
|---|---|---|---|
| Acidic (HCl/H2O) | 2-Furoic acid + 2,4-Dibromophenol | s⁻¹ | Acid-catalyzed ester cleavage |
| Basic (NaOH) | 2-Furoate anion + 2,4-Dibromophenol | s⁻¹ | Base-induced saponification |
-
Hydrolysis rates increase by 23× in basic vs. acidic media due to hydroxide ion participation in transition-state stabilization .
Aminolysis and Transesterification
The furoate group reacts with nucleophiles such as amines or alcohols:
-
Aminolysis with Primary Amines :
-
Transesterification :
Methanol or ethanol displaces the 2,4-dibromophenyl group under catalytic conditions (e.g., -TsOH):Equilibrium favors smaller alkyl groups (e.g., methyl > ethyl) .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring participates in limited electrophilic reactions:
-
Nitration :
Requires harsh conditions (HNO3/H2SO4, 100°C) to yield 3-nitro-2,4-dibromophenyl 2-furoate . -
Sulfonation :
Fails under standard conditions due to deactivation by bromine substituents .
Photochemical Reactivity
UV irradiation induces homolytic cleavage of C–Br bonds:
-
Debromination :
Major pathway generates 2-bromophenyl 2-furoate ( in acetonitrile) . -
Radical Coupling :
Secondary products include biaryl derivatives (e.g., 4,4'-difuroyloxy-2,2'-dibromobiphenyl) .
Comparative Reactivity with Analogues
Data from structurally similar compounds highlight substituent effects:
| Compound | Hydrolysis Rate (, s⁻¹) | SNAr Rate (, L/mol·s) |
|---|---|---|
| 2,4-Dibromophenyl 2-furoate | ||
| 4,5-Dibromo-2-furoic acid | ||
| Methyl 5-bromo-2-furoate |
Biological Interactions
Though not its primary application, limited studies note:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Furoate (C₇H₈O₃)
- Structure : Features a furan ring with an ethyl ester group.
- Properties: Lower molecular weight (140.14 g/mol) and higher volatility compared to brominated analogs. Ethyl 2-furoate is naturally occurring, notably in wines, where its concentration is influenced by grape variety and fermentation processes .
- Odor Profile: Exhibits "sweet," "acid," and "urinous" notes, distinct from brominated derivatives due to the absence of halogens .
2-(4-Bromophenyl)Dibenzo[b,d]Furan (C₁₈H₁₁BrO)
- Structure : Combines a bromophenyl group with a dibenzofuran core.
- Properties : Higher molecular weight (323.18 g/mol ) and extended aromaticity compared to 2,4-dibromophenyl 2-furoate. The dibenzofuran moiety enhances thermal stability, making it suitable for organic electronics.
- Reactivity : Bromine at the para position directs electrophilic substitutions, similar to 2,4-dibromophenyl derivatives .
4-Bromo-2-[3-(2-Thienyl)Acryloyl]Phenyl 2-Furoate (C₁₈H₁₁BrO₄S)
- Structure : Incorporates a thiophene-acryloyl group alongside the bromophenyl furoate.
- Properties: Higher molecular weight (403.25 g/mol) due to the sulfur-containing thienyl group.
- Applications : Thiophene derivatives are common in optoelectronics, suggesting this compound may serve in functional materials .
Comparative Data Table
Key Research Findings and Insights
Electronic Effects of Bromine: Bromine atoms in this compound increase electron-withdrawing effects, directing reactivity in aromatic substitutions. This contrasts with non-halogenated esters like ethyl 2-furoate, which prioritize steric and inductive effects .
Odor and Volatility: Bromination reduces volatility compared to alkyl esters (e.g., ethyl 2-furoate), likely eliminating the "urinous" or "sweet" odors observed in simpler furoates .
Hydrolytic Sensitivity : The furoate ester group may render this compound more prone to hydrolysis than dibenzofuran analogs, impacting storage and application conditions.
Thermal Stability : Dibenzofuran derivatives exhibit superior thermal stability due to extended conjugation, whereas acryloyl-thiophene analogs (e.g., 4-bromo-2-thienyl acryloyl phenyl furoate) offer tunable optoelectronic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dibromophenyl 2-furoate, and how can reaction conditions be optimized for yield and purity?
- Methodology : A plausible approach involves esterification between 2-furoic acid and 2,4-dibromophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a catalyst. Solvent choice (e.g., dry dichloromethane or THF) and inert atmosphere (N₂/Ar) are critical to avoid hydrolysis. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS (e.g., AromaOffice2D software for volatile analysis) .
- Data Contradiction : Discrepancies in yield may arise from bromophenol reactivity; troubleshoot by varying stoichiometry (1:1.2 molar ratio of acid to phenol) or reaction time (12–24 hrs).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodology :
- NMR : ¹H NMR should show aromatic protons of the dibromophenyl group (δ 7.2–8.0 ppm, splitting patterns dependent on substitution) and furan ring protons (δ 6.3–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 349.88 (C₁₁H₇Br₂O₃).
- IR : Strong C=O stretch (~1720 cm⁻¹) and C-O ester (~1250 cm⁻¹).
Q. How does the steric and electronic environment of the 2,4-dibromophenyl group influence the compound’s stability under acidic or basic conditions?
- Methodology : Perform hydrolytic stability assays by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λ_max ~270 nm for aromatic systems) or LC-MS. The electron-withdrawing bromine atoms may slow hydrolysis compared to non-halogenated analogs. Compare with structurally related esters (e.g., methyl 2-furoate, which degrades faster due to lower steric hindrance) .
Advanced Research Questions
Q. What computational modeling strategies can predict the reactivity of this compound in catalytic systems or biological environments?
- Methodology : Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and partial charges. Molecular docking (AutoDock Vina) can simulate interactions with enzymes (e.g., esterases) or receptors. Validate predictions with experimental kinetic studies (e.g., enzyme inhibition assays) .
Q. How does this compound interact with biological systems, and what experimental designs are suitable for assessing its effects on gene expression?
- Methodology :
- In vitro : Treat cell lines (e.g., HepG2, HEK293) with varying concentrations (1–100 µM) and perform RNA-seq or qPCR to profile gene expression (e.g., ENPP2, as seen in brominated ether analogs). Include controls (vehicle-only and positive controls like TCDD).
- In vivo : Administer to model organisms (e.g., zebrafish, mice) and analyze tissue-specific effects via immunohistochemistry or Western blotting .
Q. What are the key challenges in resolving contradictory data on the compound’s photodegradation pathways, and how can they be addressed methodologically?
- Methodology : Conflicting reports on photolysis products may stem from light source variability (UV-A vs. UV-C) or solvent effects. Standardize conditions using a solar simulator (AM1.5G spectrum) and analyze products via LC-HRMS. Compare with computational predictions (e.g., TD-DFT for excited-state behavior). For example, debromination or furan ring opening may occur, depending on irradiation intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
